molecular formula C7H4ClF4N B6159057 2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine CAS No. 60715-29-9

2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine

Cat. No.: B6159057
CAS No.: 60715-29-9
M. Wt: 213.56 g/mol
InChI Key: UUFWEBZPYLMDJL-UHFFFAOYSA-N
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Description

2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine is a chemical compound with the molecular formula C7H4ClF4N and a molecular weight of 213.56 g/mol It is a pyridine derivative where the pyridine ring is substituted with a chloro group at the 2-position and a tetrafluoroethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the reaction of 2-chloropyridine with 1,2,2,2-tetrafluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may also include purification steps such as distillation or crystallization to achieve the required purity levels for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine exerts its effects involves interactions with specific molecular targets. The chloro and tetrafluoroethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-(1,2,2,2-tetrafluoroethyl)pyridine
  • 2-chloro-4-(1,2,2,2-tetrafluoroethyl)pyridine
  • 2-chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine

Uniqueness

2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine is unique due to the specific positioning of the chloro and tetrafluoroethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

60715-29-9

Molecular Formula

C7H4ClF4N

Molecular Weight

213.56 g/mol

IUPAC Name

2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine

InChI

InChI=1S/C7H4ClF4N/c8-5-3-1-2-4(13-5)6(9)7(10,11)12/h1-3,6H

InChI Key

UUFWEBZPYLMDJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(C(F)(F)F)F

Purity

95

Origin of Product

United States

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